5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-14-23(19,20)11-7-6-10(21-11)12(16)15-8-2-4-9(5-3-8)22(13,17)18/h2-7,14H,1H3,(H,15,16)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGTSMADIUGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfamoylation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid undergoes electrophilic sulfamoylation at the 5-position using methylsulfamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Procedure :
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Dissolve furan-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Add AlCl₃ (1.2 equiv) and cool to 0°C.
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Slowly introduce methylsulfamoyl chloride (1.1 equiv) and stir for 12 hours at room temperature.
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Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Yield : 68–72%
Characterization :
Alternative Route via 5-Aminomethylfuran-2-Carboxylic Acid
5-(Aminomethyl)furan-2-carboxylic acid (CAS: 934-65-6) serves as a versatile intermediate.
Procedure :
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React 5-(aminomethyl)furan-2-carboxylic acid with methanesulfonyl chloride (1.5 equiv) in pyridine at 0°C.
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Stir for 6 hours, concentrate under vacuum, and precipitate the product with HCl (2 N).
Yield : 85%
Advantage : Avoids harsh Lewis acids, improving functional group tolerance.
Synthesis of 4-Sulfamoylaniline
Chlorosulfonation of Acetanilide
4-Sulfamoylaniline is prepared via chlorosulfonation followed by amidation.
Procedure :
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Treat acetanilide with chlorosulfonic acid (3 equiv) at 0°C for 2 hours.
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Quench with NH₄OH to form 4-sulfamoylacetanilide.
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Hydrolyze with HCl (6 N) at reflux to yield 4-sulfamoylaniline.
Yield : 78%
Purity : >95% (HPLC)
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activate 5-(methylsulfamoyl)furan-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
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Dissolve the acid (1.0 equiv) and 4-sulfamoylaniline (1.1 equiv) in DMF.
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Add EDC (1.2 equiv) and HOBt (1.2 equiv), stir at 25°C for 24 hours.
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Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Yield : 65%
Optimization :
-
Solvent : DMF > THF (higher polarity improves solubility).
-
Catalyst : HOBt reduces racemization compared to DMAP.
Mixed Anhydride Method
For acid-sensitive substrates, employ isobutyl chloroformate to generate a mixed anhydride.
Procedure :
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React 5-(methylsulfamoyl)furan-2-carboxylic acid with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine in THF at −15°C.
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Add 4-sulfamoylaniline and stir for 4 hours.
Yield : 70%
Advantage : Suitable for large-scale synthesis.
Characterization and Analytical Data
Spectral Data for this compound
-
NMR (500 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.12 (d, J = 3.4 Hz, 1H, H-3), 7.89 (d, J = 8.7 Hz, 2H, ArH), 7.72 (d, J = 8.7 Hz, 2H, ArH), 7.05 (d, J = 3.4 Hz, 1H, H-4), 6.95 (s, 2H, SO₂NH₂), 2.98 (s, 3H, N–CH₃).
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NMR (126 MHz, DMSO-d₆) : δ 161.2 (C=O), 152.1 (C-5), 147.3 (C-2), 139.8 (ArC), 129.4 (ArC), 119.7 (C-3), 113.6 (C-4), 36.8 (N–CH₃).
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HRMS (ESI) : m/z calcd. for C₁₂H₁₃N₃O₆S₂ [M+H]⁺: 360.0321; found: 360.0318.
Challenges and Optimization
Sulfamoyl Group Instability
Sulfamoyl moieties are prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:
Regioselectivity in Furan Modification
Electrophilic substitutions on furan preferentially occur at the 5-position. However, competing reactions at the 4-position can be suppressed by:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide-mediated | 65 | 98 | Moderate | High |
| Mixed anhydride | 70 | 97 | High | Moderate |
| Direct sulfamoylation | 68 | 95 | Low | Low |
Key Insight : The mixed anhydride method balances yield and scalability, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the sulfonamide groups can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₃N₃O₆S₂
- Molecular Weight : 325.38 g/mol
- Structure : The compound features a furan ring, sulfonamide groups, and a carboxamide functional group which contribute to its reactivity and biological interactions.
Chemistry
5-(Methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Oxidation : The furan ring can undergo oxidation to form more reactive intermediates.
- Substitution Reactions : The sulfonamide groups can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced properties.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of furan to carbonyl compounds | Ketones, carboxylic acids |
| Substitution | Nucleophilic attack on sulfonamide groups | Modified sulfonamides |
| Reduction | Reduction of carbonyl to alcohol | Alcohol derivatives |
Biology
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit certain bacterial strains and modulate inflammatory pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.
Medicine
The therapeutic applications of this compound are under investigation for several diseases:
- Cancer Research : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Anti-inflammatory Applications : Its ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis.
Table 2: Potential Therapeutic Effects
| Disease Area | Mechanism of Action | Research Findings |
|---|---|---|
| Cancer | Inhibition of cell proliferation | Reduced tumor size in models |
| Inflammation | Modulation of cytokine release | Decreased inflammation markers |
Industry
In industrial applications, this compound is being explored for its role in developing new materials, particularly in the field of polymers and coatings. Its chemical stability and reactivity make it suitable for creating functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide groups mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Melting Points : Nitro groups (e.g., 2A, 2J) correlate with higher melting points (178–268°C) compared to chlorophenyl or sulfamoyl derivatives, likely due to increased polarity and intermolecular interactions .
- Solubility : The methylsulfamoyl group in the target compound may improve water solubility relative to nitro or chlorophenyl analogs, as sulfonamides often exhibit moderate solubility in aqueous media .
- Bioactivity Potential: Sulfamoylphenyl-containing compounds (e.g., ) are frequently associated with diuretic or antimicrobial activity, suggesting the target compound may share similar mechanisms .
Q & A
Q. What are the common synthetic routes and optimization strategies for 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide?
The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and sulfonamide-containing aromatic amines. A key step is the introduction of the methylsulfamoyl and sulfamoyl groups via nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, 5-methylfuran-2-carbonyl chloride (a structural analog) reacts with aminobenzophenone derivatives in the presence of a base (e.g., triethylamine) to form carboxamide linkages . Optimization includes solvent selection (e.g., DMF or THF), reaction time (12–24 hours), and purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths (e.g., C–C = 0.005–0.006 Å) and confirms stereochemistry .
- NMR spectroscopy: H and C NMR identify substituent patterns (e.g., sulfonamide protons at δ 7.5–8.0 ppm) and validate regioselectivity .
- High-resolution mass spectrometry (HRMS): Verifies molecular weight (e.g., m/z 315.3 g/mol for related analogs) with <2 ppm error .
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to mitigate skin/eye irritation (GHS H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335) .
- Waste disposal: Segregate contaminated materials (e.g., gloves, filters) and consult hazardous waste guidelines for incineration or neutralization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?
Discrepancies in XRD data (e.g., R-factor variations from 0.065 to 0.173) may arise from crystal packing effects or hydrogen bonding (e.g., C–H⋯O interactions forming dimeric structures) . Validate results by:
- Repeating crystallography at lower temperatures (e.g., 199 K) to reduce thermal motion artifacts .
- Comparing experimental NMR data with computational predictions (DFT calculations) .
- Performing powder XRD to confirm phase purity and rule out polymorphic interference .
Q. What experimental designs are effective for evaluating this compound’s biological activity?
- In vitro assays: Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition studies: Assess binding affinity to carbohydrate hydrolases (e.g., α-glucosidase) via fluorescence quenching or surface plasmon resonance (SPR) .
- Dose-response analysis: Use IC values to quantify potency, with positive controls (e.g., acarbose for antidiabetic studies) .
Q. How does this compound compare structurally and functionally to analogs like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid?
- Structural differences: Replacement of chlorophenoxy groups with sulfamoyl moieties alters electron-withdrawing effects and hydrogen-bonding capacity .
- Functional impact: The sulfamoyl groups enhance solubility in polar solvents (e.g., DMSO) and improve bioavailability compared to halogenated analogs .
- Biological performance: Methylsulfamoyl derivatives show higher specificity for sulfotransferase inhibition than dichlorophenoxy analogs, as demonstrated in comparative IC assays .
Q. Methodological Notes
- Synthesis challenges: Trace impurities from incomplete sulfonylation can skew bioactivity results; use TLC monitoring at each step .
- Data validation: Cross-reference spectral libraries (e.g., PubChem, CAS Common Chemistry) to confirm novel structural features .
- Ethical compliance: Adhere to OECD guidelines for in vivo toxicity studies if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
